molecular formula C15HN B14404086 Pentadeca-2,4,6,8,10,12,14-heptaynenitrile CAS No. 84356-85-4

Pentadeca-2,4,6,8,10,12,14-heptaynenitrile

Cat. No.: B14404086
CAS No.: 84356-85-4
M. Wt: 195.17 g/mol
InChI Key: GJYFQXKFMJTDIF-UHFFFAOYSA-N
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Description

Pentadeca-2,4,6,8,10,12,14-heptaynenitrile: is a chemical compound with the molecular formula C15HN . It is characterized by a linear chain of 15 carbon atoms with alternating triple bonds and a nitrile group at one end.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pentadeca-2,4,6,8,10,12,14-heptaynenitrile typically involves the use of alkyne coupling reactions. One common method is the Sonogashira coupling reaction , which involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other alkyne coupling techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Pentadeca-2,4,6,8,10,12,14-heptaynenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Amines or alcohols.

Scientific Research Applications

Pentadeca-2,4,6,8,10,12,14-heptaynenitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of pentadeca-2,4,6,8,10,12,14-heptaynenitrile involves its interaction with molecular targets and pathways within cells. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The nitrile group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and function .

Comparison with Similar Compounds

  • Hexadecanoic acid-2,4,6,8,10,12,14,16-13C8 sodium salt
  • 1,12-diazatricyclo[9.4.0.0^{3,8}]pentadeca-2,4,6,8,10,12,14-heptaene

Comparison: Pentadeca-2,4,6,8,10,12,14-heptaynenitrile is unique due to its linear structure with alternating triple bonds and a nitrile group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. In contrast, similar compounds may have different functional groups or structural arrangements, leading to variations in their reactivity and applications .

Properties

CAS No.

84356-85-4

Molecular Formula

C15HN

Molecular Weight

195.17 g/mol

IUPAC Name

pentadeca-2,4,6,8,10,12,14-heptaynenitrile

InChI

InChI=1S/C15HN/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h1H

InChI Key

GJYFQXKFMJTDIF-UHFFFAOYSA-N

Canonical SMILES

C#CC#CC#CC#CC#CC#CC#CC#N

Origin of Product

United States

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